molecular formula C16H9ClN2O B2978001 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 189006-35-7

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No.: B2978001
CAS No.: 189006-35-7
M. Wt: 280.71
InChI Key: ZJLHCEYEEXMYJA-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile is a chemical compound that belongs to the class of indole derivatives. . This compound, in particular, has a unique structure that combines the indole nucleus with a 3-chlorophenylcarbonyl group and a carbonitrile group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbaldehyde with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone . These compounds share similar structural features and mechanisms of action but differ in their specific chemical properties and biological activities. The unique combination of the indole nucleus with the 3-chlorophenylcarbonyl and carbonitrile groups in this compound sets it apart from these similar compounds, providing distinct advantages in certain applications.

Properties

IUPAC Name

1-(3-chlorobenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLHCEYEEXMYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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